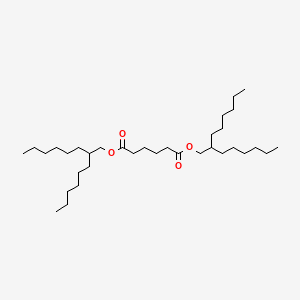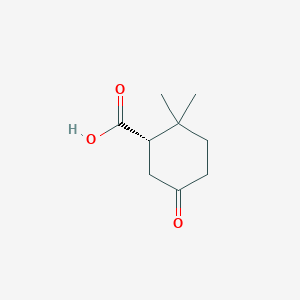
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and two methyl groups attached to the second and third carbon atoms. The compound’s chirality arises from the presence of two stereocenters, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing carbonyl reductase allows for the asymmetric reduction of substrates, leading to the desired chiral product .
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereochemical studies.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
作用機序
The mechanism of action of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets through its oxirane ring and chiral centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical reactions or pharmaceutical applications .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemical properties.
(2S,3S)-Tartaric acid: A dicarboxylic acid with similar chiral centers but different functional groups
Uniqueness
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is unique due to its oxirane ring and specific stereochemistry, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
特性
CAS番号 |
171229-14-4 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
(2S,3S)-2,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8-3)4(6)7/h3H,1-2H3,(H,6,7)/t3-,5-/m0/s1 |
InChIキー |
YTQMZWQQWSTMDQ-UCORVYFPSA-N |
異性体SMILES |
C[C@H]1[C@@](O1)(C)C(=O)O |
正規SMILES |
CC1C(O1)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


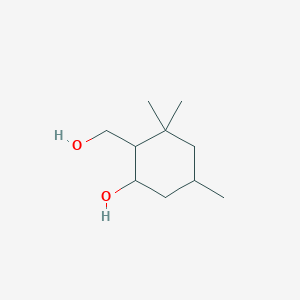
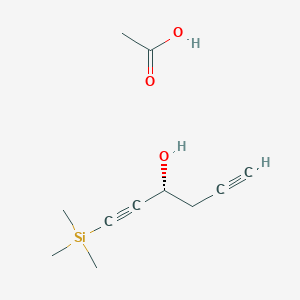
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
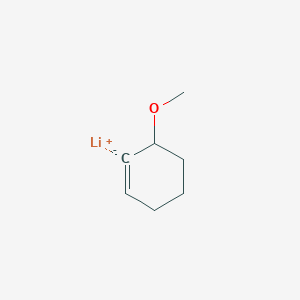
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
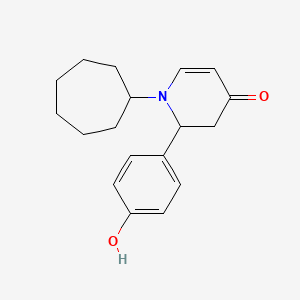
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
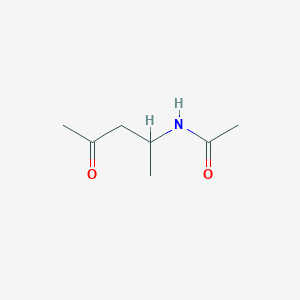
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


